alpha-Amanitin - 23109-05-9

alpha-Amanitin

Catalog Number: EVT-292742
CAS Number: 23109-05-9
Molecular Formula: C39H54N10O14S
Molecular Weight: 919.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alpha-Amanitin is a bicyclic octapeptide belonging to the amatoxin family of toxins. [, , ] It is primarily found in Amanita phalloides, commonly known as the death cap mushroom. [, , , ] These mushrooms are responsible for the majority of fatal mushroom poisonings due to the potent toxicity of alpha-Amanitin. [] In the scientific realm, alpha-Amanitin is primarily used as a selective inhibitor of RNA polymerase II, a crucial enzyme for mRNA synthesis in eukaryotic cells. [, , , , , , , , , , ]

More recent approaches have utilized solution-phase peptide synthesis strategies combined with modern coupling reagents and protecting groups. [] These advancements have enabled the synthesis of alpha-Amanitin with higher yields and purities. [] Nonetheless, the intricate nature of the molecule necessitates ongoing optimization of synthesis techniques.

Future Directions

Further investigation of alpha-Amanitin-resistant RNA polymerases is needed to fully understand the molecular mechanisms underlying their resistance. [, ] This research could lead to the development of novel tools for studying transcription and gene regulation.

b. Developing Novel Alpha-Amanitin-Based Therapeutic Agents:

The selective toxicity of alpha-Amanitin toward specific cell types has spurred interest in its potential therapeutic applications. [] Continued research could lead to the development of targeted therapies using alpha-Amanitin or its derivatives for treating diseases like cancer.

Developing more efficient and cost-effective methods for synthesizing alpha-Amanitin and its derivatives remains a significant area of research. [] Progress in this area would enhance the availability of these valuable molecules for scientific investigations.

Investigating the role of alpha-Amanitin in the natural world can provide insights into the ecological interactions between fungi and other organisms. [] Further research could explore the evolutionary pressures that led to the development of alpha-Amanitin resistance in certain species.

Source

The primary natural source of alpha-amanitin is the death-cap mushroom, which has been the sole provider of this toxin for over six decades. The mushroom contains various amatoxins, with alpha-amanitin being one of the most studied due to its extreme toxicity and unique biochemical properties .

Classification

Alpha-amanitin belongs to a class of compounds known as amatoxins, which are characterized by their cyclic peptide structure. These compounds are selectively synthesized by certain fungi within the Amanita genus. The classification of alpha-amanitin includes its categorization as a ribosomally synthesized peptide that exhibits high specificity for RNA polymerase II inhibition .

Synthesis Analysis

Methods

The synthesis of alpha-amanitin has historically posed significant challenges due to its complex structure. Recent advancements have led to various synthetic methodologies aimed at producing this compound in a more efficient manner. Notably, a convergent total synthesis method has been developed, which employs a peptide fragment-based approach. This method allows for the assembly of key building blocks in solution phase, facilitating the construction of the bicyclic structure characteristic of alpha-amanitin .

Technical Details

Key steps in the synthesis include:

  • Formation of thioether building blocks.
  • Access to enantiomerically pure non-proteinogenic amino acids such as 6-hydroxytryptophan and dihydroxyisoleucine.
  • Utilization of coupling agents like HATU or EDC/HOAt for bicyclization processes .
    The successful synthesis has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and circular dichroism spectroscopy, ensuring that synthetic samples closely match natural alpha-amanitin .
Molecular Structure Analysis

Structure

Data

The molecular weight of alpha-amanitin is approximately 918 Da. The compound's structural integrity is crucial for its interaction with RNA polymerase II, where specific conformational features play a role in its binding affinity and inhibitory action .

Chemical Reactions Analysis

Reactions

Alpha-amanitin undergoes various chemical reactions that are pivotal for its synthesis and functional studies. These include:

  • Bicyclization reactions facilitated by specific coupling agents.
  • Oxidation processes that convert precursors into the sulfoxide form necessary for biological activity.
    Such reactions are critical for achieving the desired molecular configuration and enhancing the compound's stability during synthesis .

Technical Details

The oxidation step using meta-chloroperbenzoic acid is particularly important as it stabilizes the sulfoxide form of alpha-amanitin, allowing it to maintain biological activity under various conditions .

Mechanism of Action

Process

Alpha-amanitin exerts its toxic effects primarily through the inhibition of RNA polymerase II, an essential enzyme in eukaryotic transcription. Upon binding to this enzyme, alpha-amanitin forms a stable complex that prevents RNA synthesis, leading to cell death due to the inability to produce necessary proteins .

Data

Research indicates that even low concentrations (10 ng/mL) of alpha-amanitin can reduce RNA polymerase II activity by 60–70%, highlighting its potency as an inhibitor . This mechanism underscores the compound's lethal nature when ingested.

Physical and Chemical Properties Analysis

Physical Properties

Alpha-amanitin is typically presented as a white to off-white powder with high solubility in water. It is odorless and tasteless, contributing to its danger when consumed through misidentified mushrooms .

Chemical Properties

The chemical stability of alpha-amanitin varies under different environmental conditions. For instance, studies have shown that it retains biological activity even after exposure to high temperatures (90 °C) for extended periods . Its stability and solubility make it suitable for various analytical applications.

Applications

Scientific Uses

Alpha-amanitin has significant applications in scientific research, particularly in studying transcription mechanisms and developing therapeutic agents. Its ability to selectively inhibit RNA polymerase II has made it a valuable tool in cancer research and drug development strategies aimed at enhancing targeted delivery systems . Furthermore, ongoing research explores its potential use in bioconjugates for more effective cancer therapies.

Chemical Structure and Biosynthesis of Alpha-Amanitin

Bicyclic Octapeptide Architecture

Alpha-amanitin is a bicyclic octapeptide characterized by a macrolactam core structure formed by eight amino acids. The peptide sequence is cyclo-(Asn₁-Hyp₂-Ile₃-Gly₄-Ile₅-Cys₆-Asn₇-Pro₈), where critical modifications define its toxicity and stability.

Unique Tryptathionine Crosslink and (R)-Sulfoxide Configuration

A defining structural feature is the tryptathionine crosslink, a covalent bridge between Cys₆ and Trp (derived from post-translational modification of a tryptophan residue in the precursor peptide). This bridge connects the indole ring of Trp to the sulfur atom of Cys₆ via a sulfoxide linkage, forming a rigid 14-atom macrocycle superimposed on the core octapeptide ring [1] [5]. The stereochemistry at the sulfur atom is exclusively (R)-configured, a crucial determinant for RNA polymerase II inhibition. This configuration positions the sulfoxide oxygen optimally for hydrogen bonding within the polymerase's bridge helix domain [5] [6]. The bicyclic architecture confers exceptional stability against thermal, enzymatic, and acid degradation, contributing to alpha-amanitin’s persistence in biological systems [6].

Role of Modified Amino Acids: 4,5-Dihydroxyisoleucine and Hydroxyproline

Key hydroxylated amino acids enhance alpha-amanitin’s bioactivity and structural rigidity:

  • 4,5-Dihydroxy-L-isoleucine (Ile₃): This double-hydroxylated residue increases hydrogen-bonding capacity with RNA polymerase II. The hydroxyl groups at C4 and C5 are essential for coordinating water molecules within the enzyme’s active site cleft [5] [6].
  • trans-4-Hydroxy-L-proline (Hyp₂): The hydroxyl group imposes conformational constraints on the peptide backbone, stabilizing the β-turn structure critical for presenting the tryptathionine handle in its bioactive orientation [5]. Synthetic studies confirm that replacing Hyp₂ with Pro significantly reduces toxicity [5].

Table 1: Key Amino Acid Modifications in Alpha-Amanitin

PositionAmino AcidModificationFunctional Role
1L-AsnNoneN-terminal residue of macrocycle
2trans-4-Hydroxy-L-ProHydroxylation at C4Stabilizes β-turn conformation; enhances binding affinity
3L-Ile4R,5S-DihydroxylationCritical H-bonding with RNA Pol II; contributes to solubility
4GlyNoneAllows conformational flexibility
5L-IleNoneHydrophobic core stabilization
6L-CysTryptathionine crosslink (Trp)Forms bicyclic scaffold; (R)-sulfoxide configuration essential for toxicity
7L-AsnNonePart of macrocycle core
8L-ProNoneCleavage site for prolyl oligopeptidase; C-terminal residue

Ribosomal Biosynthesis Pathways

Alpha-amanitin is synthesized ribosomally as a 34–35 amino acid precursor peptide encoded by the MSDIN gene family (named after the conserved N-terminal motif Met-Ser-Asp-Ile-Asn). This pathway contrasts with nonribosomal peptide synthesis and enables rapid diversification of toxin sequences [1] [4].

Proprotein Processing and Prolyl Oligopeptidase (POP) Activity

The precursor proprotein undergoes precise post-translational maturation:

  • Cleavage: A dedicated prolyl oligopeptidase B (POPB) hydrolyzes the precursor peptide at conserved Pro residues flanking the toxin core (e.g., N-terminal to the IWGIGCNP sequence). In Galerina marginata, recombinant GmPOPB catalyzes two sequential reactions: initial endoproteolytic cleavage releasing a C-terminal 25-mer, followed by transpeptidation to form the head-to-tail cyclic octapeptide [1] [3].
  • Modifications: Cytochrome P450 monooxygenases (e.g., P450-29) hydroxylate Ile₃ and Pro₂. Flavin-dependent monooxygenases (FMO1) catalyze sulfoxidation to form the (R)-configured tryptathionine bridge [4].

Gene Clusters (MSDIN, POPB, P450-29, FMO1) in Amanita, Lepiota, and Galerina

The biosynthetic genes are co-localized in toxin-producing mushrooms, though cluster organization varies:

  • Amanita spp.: Genomes harbor expanded MSDIN families (e.g., 18–30 paralogs in A. pallidorosea and A. subjunquillea) alongside POPB, P450-29, and FMO1. This allows simultaneous production of amatoxins, phallotoxins, and related cyclic peptides [4].
  • Galerina marginata: Contains two AMA1 genes (GmAMA1-1, GmAMA1-2) encoding alpha-amanitin precursors but lacks the extensive MSDIN diversification seen in Amanita. Its POPB shares higher sequence identity with Amanita POPB than with housekeeping POPA [1] [4].
  • Lepiota spp.: L. brunneoincarnata and L. subincarnata possess simplified clusters with fewer MSDIN genes and a single POPB [4].

Table 2: Core Biosynthetic Genes for Alpha-Amanitin

GeneFunctionTaxonomic DistributionKey Characteristics
MSDINEncodes 34–35 aa precursor peptideAmanita, Galerina, LepiotaHypervariable "toxin" region (7–10 aa); conserved flanking sequences (e.g., N[A/S]TRLP)
POPBProlyl oligopeptidase B; cleaves proprotein and catalyzes macrocyclizationAmanita, Galerina, Lepiota (toxin-producing species only)Specific to toxin biosynthesis; absent in non-toxic fungi
POPAHousekeeping prolyl oligopeptidaseBroadly present in agaric fungiNot involved in toxin processing; constitutively expressed
P450-29Cytochrome P450; hydroxylates Ile₃ and Pro₂Amanita, GalerinaSubstrate specificity for cyclic peptide precursors
FMO1Flavin-dependent monooxygenase; forms tryptathionine (R)-sulfoxideAmanita, GalerinaStereoselective sulfoxidation

Evolutionary Origins of Biosynthetic Genes

The patchy distribution of alpha-amanitin production across phylogenetically divergent agarics (Amanitaceae, Strophariaceae, Agaricaceae) suggests complex evolutionary mechanisms beyond vertical inheritance.

Horizontal Gene Transfer Among Agaricales Fungi

Phylogenomic analyses provide compelling evidence for horizontal gene transfer (HGT):

  • POPB Phylogeny: Gene trees of POPB show strong incongruence with species trees. POPB sequences from Amanita and Galerina form a monophyletic clade with high bootstrap support (>90%), despite their host genera belonging to different families (Amanitaceae vs. Strophariaceae) separated by ~50–70 million years. Conversely, housekeeping POPA genes strictly follow species phylogeny [4].
  • K-mer Analyses: Nucleotide composition (di-, tri-, tetramer frequencies) of POPB genes cluster Amanita and Galerina together but separate Lepiota POPB, indicating distinct transfer events or accelerated divergence in Lepiota [4].
  • Genomic Context: POPB-MSDIN clusters in Amanita and Galerina share conserved synteny, suggesting transfer of a functional cassette. The lack of these genes in closely related non-toxic species (e.g., Galerina hybrida) further supports HGT over gene loss [1] [4].

Gene Family Expansion and Genomic Rearrangements

Following acquisition, biosynthetic genes underwent lineage-specific diversification:

  • MSDIN Radiation: Amanita genomes exhibit significant MSDIN family expansion (e.g., >30 paralogs in some species) via tandem gene duplication. This enables neofunctionalization, generating variants encoding phallotoxins (e.g., PHA1) or novel cyclic peptides [4].
  • Cluster Remodeling: Lepiota species retain minimal MSDIN-POPB clusters without accessory genes (P450-29, FMO1), implying independent evolution of modification enzymes or loss of complexity. Galerina maintains two nearly identical AMA1 genes (GmAMA1-1, GmAMA1-2) likely from a recent duplication [1] [4].
  • Accelerated Evolution: Toxin genes show higher dN/dS ratios (non-synonymous/synonymous substitutions) than housekeeping genes, consistent with positive selection for functional diversification [4].

Table 3: Evolutionary Mechanisms Shaping Alpha-Amanitin Biosynthesis

Evolutionary ProcessManifestationEvidence
Horizontal Gene Transfer (HGT)Shared POPB-MSDIN cluster between Amanita and Galerina- Incongruent POPB vs. species phylogenies - Conserved synteny in gene clusters - K-mer composition clustering
Gene Family ExpansionMSDIN paralog radiation in Amanita (e.g., 30+ genes)- Tandem gene duplications - Neofunctionalization (e.g., phallotoxin genes)
Genomic RearrangementLoss of accessory genes (P450-29, FMO1) in Lepiota; AMA1 duplication in Galerina- Simplified clusters in Lepiota - Two identical GmAMA1 genes in G. marginata
Positive SelectionAccelerated evolution of toxin core regions- Elevated dN/dS ratios in MSDIN hypervariable region - Divergent proprotein sequences outside toxin motif

Concluding Remarks

Alpha-amanitin exemplifies the sophistication of ribosomally synthesized cyclic peptides, integrating unique crosslinking chemistry, precise enzymatic processing, and dynamic evolutionary genomics. Its biosynthetic pathway—spanning gene clusters horizontally transferred among mushrooms—highlights the role of HGT in distributing ecologically significant toxins across fungal lineages. Understanding these mechanisms provides a foundation for exploring alpha-amanitin’s bioactivity beyond toxicity, including its emerging applications in targeted therapeutics like antibody-drug conjugates [6].

Properties

CAS Number

23109-05-9

Product Name

alpha-Amanitin

IUPAC Name

2-[(1R,4S,8R,10S,13S,16S,27S,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide

Molecular Formula

C39H54N10O14S

Molecular Weight

919.0 g/mol

InChI

InChI=1S/C39H54N10O14S/c1-4-16(2)31-36(60)42-11-29(55)43-25-15-64(63)38-21(20-6-5-18(51)7-22(20)46-38)9-23(33(57)41-12-30(56)47-31)44-37(61)32(17(3)27(53)14-50)48-35(59)26-8-19(52)13-49(26)39(62)24(10-28(40)54)45-34(25)58/h5-7,16-17,19,23-27,31-32,46,50-53H,4,8-15H2,1-3H3,(H2,40,54)(H,41,57)(H,42,60)(H,43,55)(H,44,61)(H,45,58)(H,47,56)(H,48,59)/t16-,17-,19+,23-,24-,25-,26-,27-,31-,32-,64-/m0/s1

InChI Key

CIORWBWIBBPXCG-YFYLCZILSA-N

SMILES

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O

Synonyms

Alpha Amanitin
Alpha Amanitine
Alpha-Amanitin
Alpha-Amanitine

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2C[S@](=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)O

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